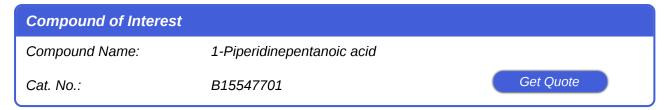


Spectroscopic Analysis of 1-Piperidinepentanoic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **1-Piperidinepentanoic acid**. The document outlines predicted quantitative data derived from spectroscopic principles and analysis of analogous structures, details the experimental protocols for acquiring this data, and presents a logical workflow for the structural elucidation of novel chemical entities.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for **1-Piperidinepentanoic acid** based on the characteristic spectroscopic features of the piperidine ring and the pentanoic acid chain.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)



Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~11-12	Broad Singlet	1H	-COOH
~2.4 - 2.6	Triplet	2H	α-CH ₂ (pentanoic acid)
~2.3 - 2.5	Multiplet	4H	α-CH ₂ (piperidine ring)
~2.2 - 2.4	Triplet	2H	α'-CH² (pentanoic acid)
~1.5 - 1.7	Multiplet	4H	β-CH ₂ , γ-CH ₂ (pentanoic acid)
~1.4 - 1.6	Multiplet	6H	β-CH ₂ , γ-CH ₂ (piperidine ring)

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz,

CDC₃)

~179 -COOH	
~58 α'-C (pentanoic acid)	
~54 α -C (piperidine ring)	
~34 α-C (pentanoic acid)	
~28 β-C (pentanoic acid)	
\sim 26 β-C (piperidine ring)	
~24 γ-C (piperidine ring)	
~22 y-C (pentanoic acid)	

Table 3: Predicted FT-IR Spectral Data (ATR)



Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (carboxylic acid)
2930-2950	Strong	C-H stretch (aliphatic)
2850-2870	Strong	C-H stretch (aliphatic)
~1710	Strong	C=O stretch (carboxylic acid dimer)
1440-1470	Medium	C-H bend (CH ₂)
1210-1320	Medium	C-O stretch (carboxylic acid)
~1100	Medium	C-N stretch
910-950	Broad, Medium	O-H bend (out-of-plane)

Table 4: Predicted Mass Spectrometry Data (Electron

Ionization - EI)

m/z	Proposed Fragment	
185	[M] ⁺ (Molecular Ion)	
140	[M - COOH]+	
98	[C ₅ H ₁₀ N=CH ₂] ⁺ (α-cleavage)	
84	[C₅H10N]+ (Piperidine ring fragment)	
71	[C ₄ H ₇ O] ⁺ (Acylium ion from pentanoic chain)	
58	[M - CO ₂]+	

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.



Protocol:

- Sample Preparation:
 - For a ¹H NMR spectrum, dissolve 5-25 mg of 1-Piperidinepentanoic acid in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]
 - For a ¹³C NMR spectrum, a higher concentration of 50-100 mg is recommended.[2]
 - The sample should be fully dissolved in a clean, dry 5 mm NMR tube.
 - Filter the solution through a pipette with a cotton plug to remove any particulate matter.[4]
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[3]
 - Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
 - Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the resulting spectra.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane - TMS).
 - Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy



Objective: To identify the functional groups present in the molecule.

Protocol (Attenuated Total Reflectance - ATR):

- Sample Preparation:
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of solid 1-Piperidinepentanoic acid directly onto the ATR crystal.[5]
- Instrument Setup and Data Acquisition:
 - Obtain a background spectrum of the clean, empty ATR crystal.
 - Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.[5]
 - Acquire the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol (Direct Infusion Electrospray Ionization - ESI):

- Sample Preparation:
 - Prepare a dilute solution of 1-Piperidinepentanoic acid (approximately 5-10 μg/mL) in a suitable solvent such as methanol or acetonitrile/water.[6]
- Instrument Setup and Data Acquisition:

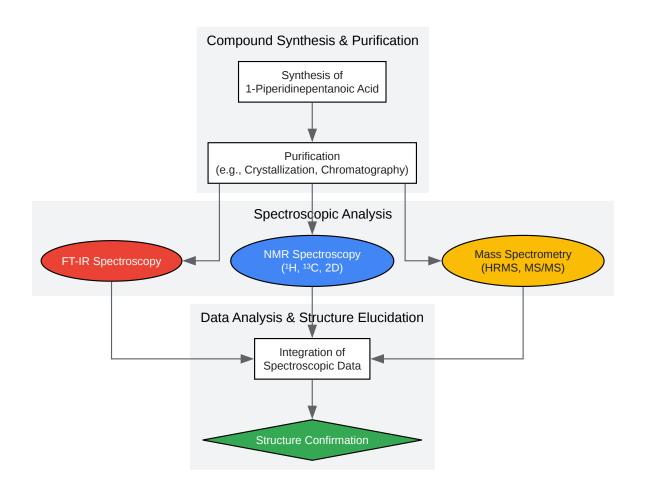


- Calibrate the mass spectrometer to ensure mass accuracy.
- Set up the direct infusion system, typically using a syringe pump to deliver the sample to the ESI source at a low flow rate (e.g., 5-10 μL/min).[7]
- Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable and abundant signal for the molecular ion.[7]
- Acquire the full scan mass spectrum in the appropriate mass range.
- To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
- Data Analysis:
 - Identify the molecular ion peak ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode).
 - Analyze the fragmentation pattern in the MS/MS spectrum to deduce the structure of the fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound like **1-Piperidinepentanoic acid**.





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Caption: Workflow for Spectroscopic Analysis.

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